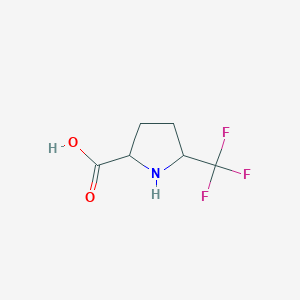

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid (TPCA-1) is an organic compound that belongs to the pyrrolidine family. It is a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a signaling pathway that regulates the immune response, inflammation, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders.

Scientific Research Applications

- β-Secretase (BACE) Inhibitors : 5-(Trifluoromethyl)pyridine-2-carboxylic acid serves as an intermediate in the synthesis of BACE inhibitors. BACE inhibitors are potential therapeutic agents for Alzheimer’s disease, as they target β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with neurodegeneration .

- Researchers utilize this compound as a building block in the synthesis of other fluorinated molecules. The trifluoromethyl group imparts unique properties, such as altered lipophilicity and enhanced metabolic stability, making it valuable for drug discovery and chemical biology .

- The trifluoromethyl group can participate in diverse chemical reactions, including cross-coupling reactions, nucleophilic substitutions, and cyclizations. Researchers employ 5-(Trifluoromethyl)pyridine-2-carboxylic acid as a versatile precursor to access various functionalized molecules .

- Fluorinated compounds play a crucial role in designing materials with specific properties. Researchers explore the incorporation of 5-(Trifluoromethyl)pyridine-2-carboxylic acid into polymers, liquid crystals, and other materials to enhance their performance .

- The trifluoromethyl group can influence the reactivity of transition metal complexes. Researchers investigate its use as a ligand or substrate in catalytic processes, such as C–H activation and asymmetric transformations .

- Theoretical studies explore the electronic structure and reactivity of 5-(Trifluoromethyl)pyridine-2-carboxylic acid using quantum mechanical calculations. Insights gained from such studies aid in understanding its behavior and guide experimental design .

Medicinal Chemistry and Drug Development

Fluorinated Building Blocks

Organic Synthesis

Materials Science

Catalysis

Computational Chemistry and Quantum Mechanics

Mechanism of Action

Target of Action

It is known that similar compounds, such as 5-(trifluoromethyl)pyridine-2-carboxylic acid, are used as intermediates in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of Alzheimer’s disease patients.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of bace, thereby reducing the production of amyloid-β peptides .

Biochemical Pathways

If it acts as a bace inhibitor, it would affect the amyloidogenic pathway, leading to a decrease in amyloid-β peptide production .

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability.

Result of Action

If it acts as a bace inhibitor, it could potentially reduce the production of amyloid-β peptides, thereby mitigating the symptoms of alzheimer’s disease .

Action Environment

The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of trifluoromethyl group-containing compounds .

properties

IUPAC Name |

5-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUGLMJWGYDVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((9-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2755942.png)

![2,5-dichloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2755949.png)

![(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2755950.png)

![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2755953.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2755955.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2755960.png)

![2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2755961.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755963.png)